molecular formula C26H18Cl2O9 B586924 5(6)-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate CAS No. 127770-45-0

5(6)-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate

Cat. No.: B586924
CAS No.: 127770-45-0
M. Wt: 545.321
InChI Key: CBUKZVAKWALPOA-UHFFFAOYSA-N
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Description

5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate is a fluorescent dye commonly used in biological and chemical research. This compound is a derivative of fluorescein, a widely used fluorophore, and is known for its ability to permeate cell membranes and covalently attach to intracellular proteins. This property makes it an excellent tool for long-term cell labeling and tracking in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate typically involves the reaction of fluorescein derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include the use of an organic solvent such as dimethyl sulfoxide (DMSO) and a base like pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The compound is then dried and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxyfluorescein and its various conjugates, which are widely used in fluorescence microscopy and flow cytometry .

Scientific Research Applications

5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate has numerous applications in scientific research:

    Chemistry: Used as a fluorescent tracer in various chemical reactions to monitor reaction progress and detect specific analytes.

    Biology: Employed in cell biology for long-term cell labeling, tracking cell division, and studying cell migration.

    Medicine: Utilized in diagnostic assays to detect reactive oxygen species (ROS) and nitric oxide (NO) in cells, aiding in the study of oxidative stress and inflammation.

    Industry: Applied in the development of biosensors and diagnostic kits for detecting specific biomolecules .

Mechanism of Action

The compound exerts its effects through its ability to permeate cell membranes and covalently bind to intracellular proteins. Once inside the cell, the diacetate groups are hydrolyzed by intracellular esterases, releasing the fluorescent carboxyfluorescein. This fluorescence can be detected using fluorescence microscopy or flow cytometry, allowing researchers to monitor various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5(6)-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate is unique due to its high cell permeability and strong covalent binding to intracellular proteins, making it an excellent choice for long-term cell tracking and labeling applications. Its ability to detect ROS and NO also adds to its versatility in various research fields .

Properties

CAS No.

127770-45-0

Molecular Formula

C26H18Cl2O9

Molecular Weight

545.321

IUPAC Name

acetic acid;(6/'-acetyloxy-2/',7/'-dichloro-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/'-yl) acetate

InChI

InChI=1S/C24H14Cl2O7.C2H4O2/c1-11(27)30-21-9-19-15(7-17(21)25)24(14-6-4-3-5-13(14)23(29)33-24)16-8-18(26)22(31-12(2)28)10-20(16)32-19;1-2(3)4/h3-10H,1-2H3;1H3,(H,3,4)

InChI Key

CBUKZVAKWALPOA-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl

Synonyms

3’,6’-Bis(acetyloxy)-2’,7’-dichloro-3-oxo-spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-ar-carboxylic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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